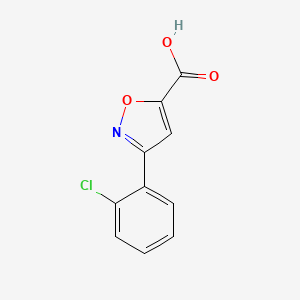

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Beschreibung

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (CAS: 338982-12-0) is a heterocyclic compound featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3 and a carboxylic acid moiety at position 4. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVLLEXFHZRIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376926 | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-12-0 | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. One such method involves the use of tetrabutyl urea and orthodichlorobenzene as solvents, with the reaction being carried out at elevated temperatures (145-150°C) to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It has been studied for its anticonvulsant and antinociceptive activities, indicating its potential use in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients .

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. For instance, it has been found to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive effects . These interactions modulate the activity of these channels, leading to the observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Substitutional Isomers

5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid (CAS: 334017-34-4)

- Structure : The carboxylic acid group is at position 3, while the 2-chlorophenyl group is at position 5.

- Properties: Molecular formula C₁₀H₆ClNO₃, molecular weight 223.62 g/mol.

3-(4-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS: 338982-11-9)

- Structure : The chlorine atom is at the para position of the phenyl ring.

Substituent Variants

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Structure : A methyl group replaces the carboxylic acid at position 5, and the carboxylic acid is at position 3.

- Applications : Widely used as a precursor in antiviral pyrazole-hydrazone derivatives. Yields of 85.9–91.2% are reported in multi-step syntheses involving amidation and hydrazone formation .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Saturated and Functionalized Derivatives

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS: 522615-29-8)

- Structure : A partially saturated isoxazole ring (4,5-dihydro).

- Properties : Reduced aromaticity may decrease stability but increase flexibility for conformational adaptation in enzyme binding. Safety data indicate precautions for skin/eye irritation .

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide

- Structure : Carboxylic acid is replaced with a carboxamide group.

Comparative Data Table

Biologische Aktivität

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an isoxazole ring, which is known for its diverse biological activities. The presence of the chloro group on the phenyl ring enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound has been linked to reduced inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary data suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammatory responses.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways crucial for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of NF-κB signaling.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoxazole ring and the chlorophenyl group significantly influence biological activity. For instance:

- Chloro Substitution : The position and nature of halogen substitutions on the phenyl ring can enhance or diminish biological activity.

- Functional Group Variations : Changes in substituents on the isoxazole core can lead to variations in potency against specific biological targets.

Table 1: Structure-Activity Relationship Summary

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | Moderate | Base compound |

| 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid | High | Enhanced activity due to substitution |

| 3-(2-Methylphenyl)-5-isoxazolecarboxylic acid | Low | Reduced activity with methyl group |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound inhibited proliferation in human cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism involved caspase activation and subsequent apoptosis.

- Anti-inflammatory Effects : In vitro experiments showed that this compound reduced TNF-α production in lipopolysaccharide (LPS) stimulated human whole blood cultures by approximately 40% at a concentration of 6.25 μM.

- Immunosuppressive Properties : Research indicated that derivatives of this compound could inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential use in autoimmune conditions.

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents to minimize side reactions during cyclocondensation.

- Monitor reaction pH rigorously in Step 1 to avoid over-chlorination.

- Employ catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate ester hydrolysis.

Basic: How can researchers structurally characterize this compound using spectroscopic methods?

Key analytical techniques include:

- NMR : The aromatic protons (2-chlorophenyl group) appear as a multiplet in the 7.2–7.8 ppm range. The isoxazole proton resonates as a singlet near 6.2 ppm. Carboxylic acid protons are typically absent in DMSO-d₆ due to exchange broadening .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group. The C-Cl stretch appears at 750–800 cm⁻¹.

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 238.02 (C₁₀H₇ClNO₃).

Validation : Compare spectral data with structurally analogous compounds like 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .

Basic: What purification methods are recommended for isolating high-purity this compound?

- Recrystallization : Use a 1:3 v/v mixture of ethyl acetate and hexane. The compound has moderate solubility in polar aprotic solvents (e.g., DMF) but low solubility in non-polar solvents.

- Column Chromatography : Silica gel (60–120 mesh) with a gradient eluent (5–20% ethyl acetate in dichloromethane) resolves impurities like unreacted o-chlorobenzaldehyde derivatives.

- Acid-Base Extraction : Adjust the aqueous phase to pH 2–3 using HCl to precipitate the carboxylic acid .

Advanced: How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

Contradictions often arise from:

- Tautomerism : The isoxazole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize the enolic form.

- Residual Solvent Peaks : Ensure complete drying under vacuum (≥24 hours) to eliminate solvent artifacts.

- Dynamic Processes : Variable-temperature NMR (VT-NMR) between 25°C and 60°C can identify conformational exchange broadening in the 2-chlorophenyl group .

Case Study : A 2022 study resolved conflicting NOE correlations by synthesizing a methyl ester derivative, which simplified spectral interpretation .

Advanced: What are the degradation pathways of this compound under accelerated stability testing conditions?

Under stress conditions:

- Hydrolytic Degradation : The isoxazole ring opens in acidic media (pH < 3) to form a β-ketoamide intermediate.

- Photolysis : UV exposure (254 nm) generates a chlorinated biphenyl byproduct via radical recombination.

- Oxidative Degradation : H₂O₂ induces decarboxylation, yielding 3-(2-chlorophenyl)-5-isoxazole.

Mitigation : Store the compound in amber vials at –20°C under nitrogen atmosphere to minimize photolytic and oxidative degradation .

Advanced: How does the compound interact with bacterial penicillin-binding proteins (PBPs) in antibiotic resistance studies?

The carboxylic acid group acts as a bioisostere for the β-lactam carbonyl in penicillin derivatives. Key interactions include:

- Covalent Binding : Nucleophilic attack by the active-site serine residue of PBP1A/1B forms an acyl-enzyme complex, inhibiting cell wall synthesis.

- Resistance Mechanisms : Methicillin-resistant Staphylococcus aureus (MRSA) strains exhibit reduced affinity due to mutations in the PBP2a allosteric domain.

Experimental Design : Use competitive binding assays with fluorescent penicillin analogs (e.g., Bocillin FL) to quantify inhibition constants (Kᵢ) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate the electrophilicity index (ω) of the carboxylic acid group.

- Fukui Function Analysis : Identify nucleophilic attack sites (e.g., carbonyl carbon) using Multiwfn software.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction kinetics.

Validation : Compare predicted activation energies with experimental Arrhenius plots for amidation reactions with 6-aminopenicillanic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.